
(Methyl(oxo)sulfonio)methane(R)-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide is a complex organic compound that features a sulfonium group, a benzyloxycarbonyl-protected amino group, and a phenylthio-substituted butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide can be achieved through a multi-step process:
Formation of the sulfonium group: This can be done by reacting dimethyl sulfoxide (DMSO) with an appropriate alkylating agent under basic conditions.
Introduction of the benzyloxycarbonyl-protected amino group: This step involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the phenylthio-substituted butanone moiety: This can be achieved by reacting a suitable thiol with a butanone derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfonium group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Free amines
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: The sulfonium group can act as a catalyst in certain organic reactions.
Biology
Bioconjugation: The amino group can be used to attach the compound to biomolecules for various applications.
Medicine
Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide would depend on its specific application. Generally, the sulfonium group can participate in nucleophilic substitution reactions, while the amino and carbonyl groups can engage in hydrogen bonding and other interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(Methyl(oxo)sulfonio)methane: A simpler compound with a sulfonium group.
®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide: A compound lacking the sulfonium group but retaining the other functional groups.
Uniqueness
The combination of the sulfonium group, benzyloxycarbonyl-protected amino group, and phenylthio-substituted butanone moiety makes (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide unique
Propiedades
Fórmula molecular |
C20H25NO4S2 |
|---|---|
Peso molecular |
407.6 g/mol |
InChI |
InChI=1S/C18H19NO3S.C2H6OS/c1-14(20)17(13-23-16-10-6-3-7-11-16)19-18(21)22-12-15-8-4-2-5-9-15;1-4(2)3/h2-11,17,20H,1,12-13H2,(H,19,21);1-2H3/t17-;/m0./s1 |
Clave InChI |
CDASWPBYVCLRDG-LMOVPXPDSA-N |
SMILES isomérico |
C[SH+](=O)C.C=C([C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)[O-] |
SMILES canónico |
C[SH+](=O)C.C=C(C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


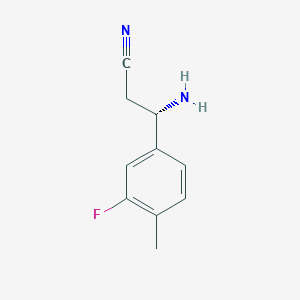
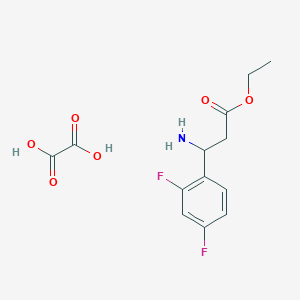
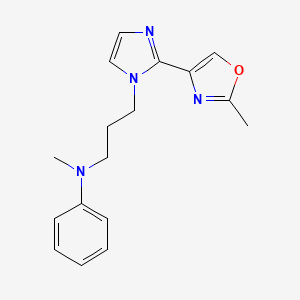
![(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030949.png)
![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
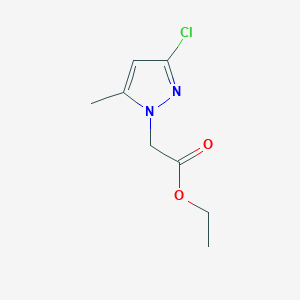
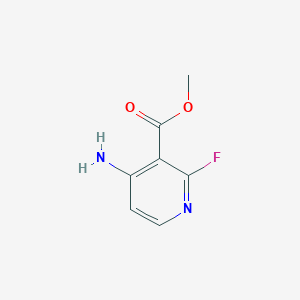

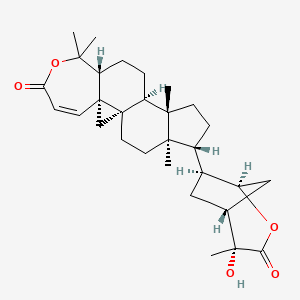
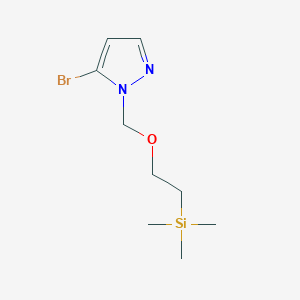
![3-[(Benzyloxy)methyl]piperidine](/img/structure/B13030971.png)
![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)

